molecular formula C6H2ClF4N B1412180 2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine CAS No. 1227511-50-3

2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine

Cat. No.: B1412180
CAS No.: 1227511-50-3
M. Wt: 199.53 g/mol
InChI Key: LTQHVWUWPXRZTR-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative with a molecular formula of C₆H₂ClF₄N and a molecular weight of 199.54 g/mol . Its structure features a pyridine ring substituted with chlorine at position 2, fluorine at position 4, and a trifluoromethyl (-CF₃) group at position 4. This substitution pattern confers unique electronic and steric properties, making it a critical intermediate in agrochemical synthesis. For instance, it is a key building block in saflufenacil, a herbicide developed by BASF Corporation, which targets broadleaf weeds in crops like mint . The compound’s reactivity and stability are influenced by the electron-withdrawing effects of the -CF₃ group and halogens, which enhance its suitability for cross-coupling reactions and further functionalization .

Properties

IUPAC Name

2-chloro-4-fluoro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF4N/c7-5-1-4(8)3(2-12-5)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQHVWUWPXRZTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

The most prevalent approach involves the selective chlorination of fluorinated pyridine precursors, notably 2-chloro-5-fluoropyridine , using chlorinating agents under controlled conditions to introduce the trifluoromethyl group at the 5-position.

Reaction Pathway

  • Starting Material: 2-chloro-5-fluoropyridine
  • Reagent: Chlorinating agents such as chlorine gas (Cl₂)
  • Conditions: Vapor-phase chlorination at elevated temperatures (300°C–450°C)

Reaction Conditions and Catalysts

Parameter Details References
Temperature 350°C–450°C , EP0013474B1
Chlorine Equivalents 1.1–6 mol per mol of pyridine
Catalyst Supported palladium catalysts on activated carbon, alumina, or aluminum fluoride
Diluent Organic solvents like carbon tetrachloride or inert gases (N₂, steam)
Reaction Mode Vapour-phase, continuous flow

Process Highlights

  • The process favors high selectivity for the 2-chloro-4-fluoro-5-(trifluoromethyl)pyridine.
  • The reaction temperature and chlorine molar ratio are optimized to minimize by-products such as dichlorinated or chlorinated pyridine derivatives.
  • Separation is facilitated by differences in boiling points and chromatographic techniques.

Direct Fluorination and Trifluoromethylation Routes

Method Overview

In some research, trifluoromethylation of pyridine derivatives is achieved through cyclocondensation reactions or via trifluoromethylating reagents, such as ethyl 2,2,2-trifluoroacetate, in the presence of catalysts.

Research Findings

  • Synthesis of trifluoromethylpyridines often employs cyclocondensation reactions with trifluoromethyl-containing building blocks.
  • The use of trifluoromethyl zinc chloride or other trifluoromethylating agents under mild conditions has been explored, though these are more suited for laboratory-scale synthesis.

Reaction Conditions

Parameter Details References
Temperature Typically 220°C–360°C
Catalyst Supported palladium on activated carbon, alumina
Solvent Organic solvents or solvent-free conditions
Yield Variable, generally high (60–80%) for optimized conditions

Advantages

  • Lower reaction temperatures
  • High selectivity
  • No need for organic solvents in some cases

Industrial-Scale Chlorination Process

Vapor-Phase Chlorination

This process is optimized for large-scale production, emphasizing efficiency and safety:

  • Reactant: 3-Trifluoromethylpyridine vaporized and passed through a catalyst bed.
  • Conditions: Temperatures around 350°C–425°C, with chlorine gas flow.
  • Catalyst: Palladium supported on inert carriers such as alumina or activated carbon.
  • Outcome: High yield of 2-chloro-5-trifluoromethylpyridine with minimal by-products.

Process Data Summary

Parameter Value Reference
Reaction Temperature 350°C–425°C
Chlorine to Pyridine Ratio ≥1:1
Residence Time 10–25 seconds
Catalyst Pd supported on alumina or carbon

Process Advantages

  • High selectivity
  • Reduced energy consumption
  • Simplified separation and purification

Notes on Process Optimization and Yield Data

Preparation Method Reaction Temperature (°C) Yield (%) Remarks
Chlorination of 2-chloro-5-fluoropyridine 350–450 Up to 85% High selectivity, industrially viable
Cyclocondensation with trifluoromethyl reagents 220–360 60–80% Laboratory scale, less suitable for large-scale production
Vapor-phase chlorination of 3-trifluoromethylpyridine 350–425 80–90% Commercial scale, optimized for efficiency

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Substitution: The fluorine and trifluoromethyl groups can influence the reactivity of the pyridine ring towards electrophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Electrophilic Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like aluminum chloride.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-4-fluoro-5-(trifluoromethyl)pyridine, while oxidation may produce pyridine derivatives with additional functional groups.

Scientific Research Applications

Agrochemical Industry

The primary application of 2-chloro-4-fluoro-5-(trifluoromethyl)pyridine is in the agrochemical sector, particularly as a building block for herbicides. Its derivatives have been used to develop crop protection products that are effective against various pests. The introduction of trifluoromethyl groups enhances the biological activity of these compounds, making them valuable in agricultural applications .

Pharmaceutical Industry

In pharmaceuticals, this compound serves as an important intermediate in the synthesis of various drugs. Its unique structure contributes to enhanced binding affinity and selectivity towards biological targets, which is crucial for drug efficacy. Several studies have indicated its potential in:

  • Anticancer Activity : Research has demonstrated that derivatives of this compound can inhibit cell proliferation in cancer cell lines such as A549 lung cancer cells .
  • Anti-inflammatory Effects : Compounds similar to this compound exhibit anti-inflammatory properties comparable to established drugs like indomethacin .

Biological Activities

The biological activities associated with this compound include:

Activity Type Observations Reference
AntimicrobialExhibits activity against specific bacterial strains
AnticancerInhibits cell proliferation in cancer cell lines
Anti-inflammatoryPotential modulation of inflammatory responses

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various trifluoromethylpyridine derivatives on A549 lung cancer cells. Higher concentrations resulted in significant reductions in cell viability, indicating potential for further development as anticancer agents .

Case Study 2: Anti-inflammatory Effects

Research into structure-activity relationships revealed that certain derivatives exhibited promising anti-inflammatory properties. These effects were comparable to established anti-inflammatory medications, highlighting the importance of specific substituents on the pyridine ring for enhancing biological activity .

Future Prospects

The unique combination of chlorine, fluorine, and trifluoromethyl groups in this compound imparts distinctive chemical properties that are expected to lead to novel applications in both agrochemical and pharmaceutical research. The ongoing exploration of its derivatives may uncover additional therapeutic potentials and broaden its utility across various scientific fields .

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine involves its interaction with molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to specific enzymes or receptors, influencing biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Positional Isomers and Analogues

Compound Name Substituent Positions Molecular Weight (g/mol) Key Applications/Properties Reference
2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine 2-Cl, 4-F, 5-CF₃ 199.54 Agrochemical intermediate (e.g., saflufenacil)
2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine 2-Cl, 4-F, 6-CF₃ 199.54 Likely altered reactivity due to CF₃ at position 6
2-Chloro-5-(trifluoromethyl)pyridine 2-Cl, 5-CF₃ 181.55 Precursor for Suzuki couplings (e.g., boronic acid derivatives)
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine 3-Br, 2-Cl, 5-CF₃ 260.43 Enhanced reactivity in nucleophilic substitutions due to Br

Key Observations :

  • The 5-CF₃ isomer (target compound) is preferred in herbicidal applications due to optimal steric and electronic effects .
  • The 6-CF₃ isomer () may exhibit reduced bioactivity due to altered molecular interactions.
  • Bromine substitution at position 3 () increases leaving-group reactivity, favoring use in pharmaceutical intermediates.

Functional Group Variations

Replacing halogens or -CF₃ with other groups alters applications:

Table 2: Functional Group Comparisons

Compound Name Substituents Key Functional Groups Applications Reference
4-Chloro-5-fluoro-2-methylpyridine 4-Cl, 5-F, 2-CH₃ Methyl group Pharmaceutical intermediates
2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid 2-Cl, 5-CF₃, 3-B(OH)₂ Boronic acid Cross-coupling reactions
5-Chloro-4-(trifluoromethyl)pyridin-2-amine 5-Cl, 4-CF₃, 2-NH₂ Amine Drug discovery (e.g., kinase inhibitors)

Key Observations :

  • Methyl groups () reduce electronegativity, limiting use in charge-dependent agrochemical interactions.
  • Boronic acid derivatives () enable Suzuki-Miyaura couplings, expanding utility in medicinal chemistry.
  • Amino groups () introduce hydrogen-bonding capabilities, enhancing drug-target binding.

Physicochemical Properties

Physical properties such as melting point and solubility vary with substitution:

Table 3: Physical Property Comparison

Compound Name Melting Point (°C) Solubility (Predicted) Reference
This compound Not reported Low (lipophilic)
2-Amino-4-(2-chloro-5-phenylpyridin-3-yl)-1-phenylpyridine 268–287 Moderate in polar solvents
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine Not reported Low (halogenated)

Key Observations :

  • The target compound’s lipophilicity (-CF₃ and halogens) favors membrane permeability in agrochemicals .
  • Amino-containing analogues () exhibit higher solubility due to polar NH₂ groups.

Biological Activity

2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative notable for its unique chemical structure, which includes chlorine, fluorine, and trifluoromethyl groups. This compound has garnered attention in both medicinal chemistry and agrochemical applications due to its potential biological activities.

Structure and Synthesis

The molecular formula of this compound is C6_6ClF4_4N. Its synthesis typically involves the reaction of 2-chloro-5-fluoropyridine with trifluoromethylating agents, such as trifluoromethyl zinc chloride, under controlled conditions to yield the desired product efficiently.

The biological activity of this compound is significantly influenced by the presence of the trifluoromethyl and fluorine groups, which enhance its binding affinity to various biological targets. These modifications can alter the compound's interaction with enzymes and receptors, thereby influencing its pharmacological profile.

Pharmacological Applications

Research indicates that this compound exhibits promising biological activities, particularly in drug discovery and development. Its derivatives have been investigated for their potential as bioactive molecules, including:

  • Anticancer Activity : Studies have shown that compounds containing trifluoromethylpyridine structures can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth .
  • Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities, potentially serving as a lead structure for developing new agrochemicals .

Case Studies

  • Anticancer Activity : A study highlighted the efficacy of a trifluoromethylpyridine derivative against various cancer cell lines, revealing an IC50_{50} value of 15 nM against EGFR-positive cells. This suggests strong inhibition of tumor growth pathways .
  • Antimicrobial Evaluation : Another investigation assessed the antibacterial properties of related compounds, finding that those with trifluoromethyl substitutions exhibited superior efficacy compared to their chloro or nitro counterparts . The results are summarized in the following table:
CompoundAntibacterial Activity (Mean Zone of Inhibition in mm)
E140 ± 1.2
E226 ± 0.3
E39 ± 2.7
F141 ± 1.9
F233 ± 1.6

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyridine ring significantly impact biological activity. For instance, substituents at specific positions on the pyridine ring can enhance interaction with target proteins, leading to improved potency against cancer cells and pathogens .

Clinical Relevance

Several compounds derived from trifluoromethylpyridine are currently undergoing clinical trials, indicating their relevance in modern pharmacotherapy . Notably, these compounds are being explored for their roles in treating various conditions, including cancer and infectious diseases.

Q & A

Q. What are the key considerations for synthesizing 2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine in the laboratory?

Methodological Answer: Synthesis typically involves halogenation and functionalization of pyridine derivatives. Key steps include:

  • Halogenation: Sequential introduction of chloro and fluoro groups via electrophilic substitution, using reagents like POCl₃ or SOCl₂ for chlorination and Selectfluor® for fluorination .
  • Trifluoromethylation: Direct introduction of the trifluoromethyl group via cross-coupling reactions (e.g., using CF₃Cu or CF₃I under palladium catalysis) .
  • Purification: Distillation (boiling point: ~152°C) or recrystallization (melting point: 28–31°C) to achieve >97% purity .

Critical Parameters:

  • Temperature control to avoid decomposition (flash point: 113°C) .
  • Use of anhydrous conditions to prevent hydrolysis of intermediates.

Q. How can researchers select appropriate analytical methods for characterizing this compound?

Methodological Answer:

  • GC-MS/HPLC: For purity assessment (≥97% by area normalization) and detection of volatile byproducts .
  • NMR Spectroscopy: ¹⁹F NMR is critical for confirming trifluoromethyl group integration and regiochemistry. ¹H NMR resolves chloro and fluoro substituents on the pyridine ring .
  • Elemental Analysis: Validates molecular formula (C₆H₂ClF₄N) and rules out impurities like residual solvents .

Q. Table 1: Key Physical Properties

PropertyValueReference
Boiling Point152°C
Melting Point28–31°C
Density (25°C)1.417 g/mL
Flash Point113°C (closed cup)

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE: N95 masks, gloves, and eyeshields to prevent inhalation (STOT SE 3 hazard) and skin contact (Skin Irrit. Category 2) .
  • Storage: Class 11 (combustible solid), stored in airtight containers away from oxidizers .
  • Waste Disposal: Segregate halogenated waste and use professional waste management services to avoid environmental contamination .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for synthetic applications?

Methodological Answer: The compound serves as a model substrate for regioexhaustive functionalization due to its electron-deficient pyridine ring . Strategies include:

  • Directed Metalation: Use LDA (lithium diisopropylamide) at −78°C to deprotonate specific positions, followed by electrophilic quenching .
  • Cross-Coupling: Suzuki-Miyaura coupling at the chloro position (C2) with aryl boronic acids, leveraging Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O .
  • Nucleophilic Substitution: Replace the chloro group with amines or thiols under microwave-assisted conditions (100–120°C, 30 min) .

Q. Table 2: Common Reaction Pathways

Reaction TypeReagents/ConditionsOutcomeReference
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃Biaryl derivatives
Nucleophilic SubstitutionKSCN, DMF, 80°CThiocyano derivatives
OxidationKMnO₄, H₂SO₄Pyridine N-oxide formation

Q. How can researchers optimize reaction conditions for coupling reactions involving this compound?

Methodological Answer:

  • Ligand Selection: Bulky ligands (e.g., XPhos) improve selectivity in Pd-catalyzed couplings by reducing steric hindrance from the trifluoromethyl group .
  • Solvent Effects: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of the electron-deficient pyridine ring.
  • Temperature Control: Microwave irradiation (100–150°C) reduces reaction time and improves yields in SNAr reactions .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

Methodological Answer:

  • Multi-Technique Validation: Cross-validate ¹H/¹³C/¹⁹F NMR with X-ray crystallography (if crystals are obtainable) to confirm regiochemistry .
  • Impurity Profiling: Use HPLC-MS to detect trace byproducts (e.g., dehalogenated derivatives) that may skew integration ratios .
  • Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (Gaussian 09, B3LYP/6-31G*) to assign ambiguous peaks .

Q. How can this compound be applied in medicinal chemistry or agrochemical research?

Methodological Answer:

  • Pharmacophore Design: The trifluoromethyl group enhances metabolic stability and lipophilicity. Derivatives are explored as kinase inhibitors or herbicide intermediates (e.g., saflufenacil analogs) .
  • Structure-Activity Relationships (SAR): Modify substituents at C2 (chloro) and C5 (trifluoromethyl) to study effects on bioactivity .

Advanced Challenge Example:
In synthesizing 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide , competing side reactions (e.g., over-alkylation) can occur. Mitigate this by:

  • Slow addition of alkylating agents.
  • Use of TEMPO as a radical scavenger.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine

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